Curculigoside C

Vue d'ensemble

Description

Curculigoside C is a natural phenolic glycoside compound isolated from the rhizomes of Curculigo orchioides, a plant belonging to the Hypoxidaceae family. This compound has garnered significant attention due to its potent antioxidant and neuroprotective properties . This compound is known for its ability to mitigate oxidative stress and protect neuronal cells, making it a promising candidate for therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Curculigoside C can be synthesized through various chemical routes. One common method involves the extraction of the compound from the rhizomes of Curculigo orchioides using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Curculigo orchioides rhizomes. The process includes drying the rhizomes, grinding them into a fine powder, and then using solvent extraction methods to obtain the crude extract. This extract is further purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a high-purity product .

Analyse Des Réactions Chimiques

Types of Reactions

Curculigoside C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield different phenolic derivatives .

Applications De Recherche Scientifique

Anti-Inflammatory Effects

Curculigoside C has demonstrated significant anti-inflammatory properties, particularly in models of arthritis. A study indicated that this compound effectively inhibited paw swelling and reduced arthritis scores in collagen-induced arthritic rats. It also decreased serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, suggesting its potential as a therapeutic agent for rheumatoid arthritis. The underlying mechanism appears to involve modulation of the JAK/STAT/NF-κB signaling pathway .

Osteogenic Activity

Recent research has highlighted the role of this compound in enhancing osteogenesis. In human amniotic fluid stem cells, this compound stimulated alkaline phosphatase activity and calcium deposition during osteogenic differentiation. It was found to increase the ratio of osteoprotegerin to RANKL, indicating inhibition of osteoclastogenesis. Furthermore, the Wnt/β-catenin signaling pathway was activated, supporting its application in treating bone disorders .

Antioxidant Properties

This compound exhibits strong antioxidant activity. Studies have shown that it possesses significant free radical scavenging capabilities comparable to well-known antioxidants like vitamin C. In particular, this compound demonstrated superior antioxidant effects when tested against various oxidative stress models, including hydrogen peroxide-induced cell death in neuronal cells .

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in several studies. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis by modulating apoptotic pathways and reducing the expression of pro-apoptotic proteins such as cytochrome c and cleaved caspases . This suggests its potential application in neurodegenerative diseases.

Cardiovascular Protection

This compound has also been studied for its protective effects against ischemia-reperfusion injury in cardiac tissues. It mitigated myocardial apoptosis and reduced infarct size by activating the Nrf2/HO-1 pathway, which is crucial for combating oxidative stress and inflammation during cardiovascular events .

Data Summary Table

Mécanisme D'action

Curculigoside C exerts its effects through several molecular mechanisms:

Antioxidant Activity: This compound scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes and downregulating pro-oxidant enzymes.

Neuroprotection: It protects neuronal cells by inhibiting apoptosis and promoting cell survival pathways.

Anti-inflammatory Effects: This compound modulates inflammatory responses by inhibiting key inflammatory mediators and signaling pathways.

Comparaison Avec Des Composés Similaires

Curculigoside C is part of a family of phenolic glycosides, including Curculigoside A, Curculigoside B, and Curculigoside G. Compared to these compounds, this compound has shown superior antioxidant and neuroprotective effects . The unique hydroxyl group at the C-3’ position of this compound contributes to its enhanced biological activity .

List of Similar Compounds

- Curculigoside A

- Curculigoside B

- Curculigoside G

- Orcinoside H

This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Activité Biologique

Curculigoside C (CC) is a phenolic glucoside derived from the rhizomes of Curculigo orchioides, a plant known for its medicinal properties. This compound has garnered attention for its diverse biological activities, particularly its antioxidant and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by various studies and data.

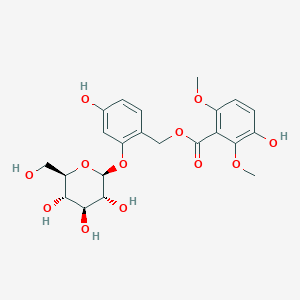

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological functions. The presence of hydroxyl groups enhances its antioxidant capacity, allowing it to scavenge free radicals effectively. The structure-activity relationship indicates that the hydroxyl group at C-3′ plays a significant role in its pharmacological effects.

Antioxidant Activity

Research Findings:

- Scavenging Effects: this compound exhibits significant scavenging activity against hydroxyl radicals, outperforming its precursor, curculigoside A. In assays such as the DPPH radical scavenging test, CC demonstrated an IC50 value comparable to that of vitamin C, a well-known antioxidant .

- Mechanism of Action: The antioxidant activity is attributed to the ability of CC to donate electrons and stabilize free radicals, thus preventing oxidative damage in cells .

Data Table: Antioxidant Activity Comparison

Neuroprotective Effects

This compound has been shown to protect neuronal cells from oxidative stress-induced damage. In studies involving SH-SY5Y cells exposed to hydrogen peroxide, CC significantly reduced cell death compared to untreated controls .

Case Study: Neuroprotection in vitro

- Experimental Setup: SH-SY5Y cells were treated with varying concentrations of CC prior to exposure to H2O2.

- Results: Cell viability was assessed using MTT assays, revealing that CC treatment led to a dose-dependent increase in cell survival rates.

Anti-inflammatory Properties

Recent studies indicate that this compound possesses anti-inflammatory properties, particularly in models of arthritis. In collagen-induced arthritis (CIA) rat models, CC administration resulted in reduced paw swelling and lower serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Mechanism Insights:

- CC modulates the JAK/STAT/NF-κB signaling pathway, which is crucial in inflammatory responses. It downregulates the expression of JAK1, JAK3, and STAT3 while upregulating IκB and cytosolic NF-κB p65 .

Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that this compound has low bioavailability (approximately 2%) when administered orally in rat models. The compound undergoes extensive metabolism involving dehydration, glucosylation, and other modifications before excretion .

Metabolic Pathways:

Propriétés

IUPAC Name |

[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O12/c1-30-13-6-5-12(25)20(31-2)16(13)21(29)32-9-10-3-4-11(24)7-14(10)33-22-19(28)18(27)17(26)15(8-23)34-22/h3-7,15,17-19,22-28H,8-9H2,1-2H3/t15-,17-,18+,19-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPUSYGYNSWPGB-DRASZATQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)O)OC)C(=O)OCC2=C(C=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Curculigoside C and what are its known biological activities?

A1: this compound is a phenolic glucoside originally isolated from the rhizomes of Curculigo orchioides Gaertn., a plant used in traditional medicine. [] It has demonstrated potent antioxidant activity in vitro, effectively scavenging hydroxyl radicals and superoxide anion radicals. [] Additionally, studies have shown that this compound exhibits neuroprotective effects. []

Q2: How is this compound metabolized in the body?

A3: Studies using UPLC-QTOF-MSE have identified twelve metabolites of this compound in rat plasma, bile, urine, and feces. [] The primary metabolic pathways include dehydration, glucosylation, desaturation, formylation, cysteine conjugation, demethylation, and sulfonation. [] This information is crucial for understanding the compound's biotransformation and potential interactions with other drugs.

Q3: What is the chemical structure of this compound?

A4: this compound is characterized as 5-hydroxy-2-O-#beta#-D-glucopyranosyl benzyl-3^-hydroxy-2^, 6^-dimethoxybenzoate. [] Its structure was elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Q4: Are there any analytical techniques available for quantifying this compound?

A5: Yes, researchers have developed and validated a rapid and sensitive UPLC-MS/MS method for quantifying this compound in rat plasma. [] This method exhibited excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic studies. [] The development of such sensitive analytical methods is crucial for further research and potential clinical applications of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.